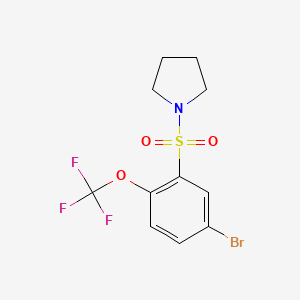

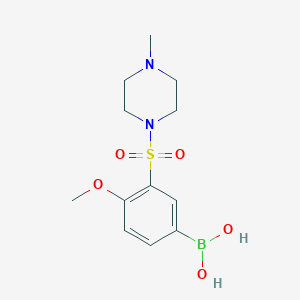

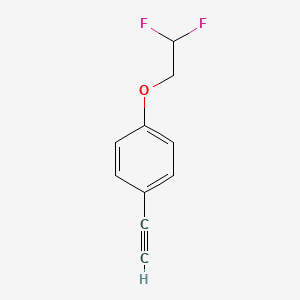

1-(2,2-Difluoroethoxy)-4-ethynylbenzene

Übersicht

Beschreibung

Compounds with difluoroethoxy groups are often used in the synthesis of various pharmaceuticals and agrochemicals . The presence of the difluoroethoxy group can influence the physical and chemical properties of the compound, such as its reactivity, polarity, and stability .

Synthesis Analysis

The synthesis of difluoroethoxy compounds often involves the use of specialized techniques and reagents . For instance, one method involves the reaction of a difluoroethanol derivative with an appropriate organic substrate .

Molecular Structure Analysis

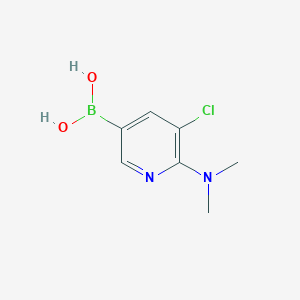

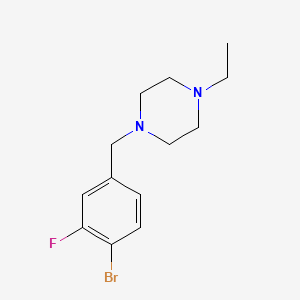

The molecular structure of a compound like “1-(2,2-Difluoroethoxy)-4-ethynylbenzene” would likely involve a benzene ring substituted with an ethynyl group and a 2,2-difluoroethoxy group . The presence of these groups can significantly influence the compound’s chemical behavior .

Chemical Reactions Analysis

The chemical reactions involving difluoroethoxy compounds can be quite diverse, depending on the other functional groups present in the molecule . These reactions can include various addition, substitution, and elimination reactions .

Physical And Chemical Properties Analysis

Difluoroethoxy compounds typically have properties such as a relatively high polarity and reactivity . They may also exhibit unique behaviors in different solvents due to the presence of the difluoroethoxy group .

Wissenschaftliche Forschungsanwendungen

Difluoromethylating Reagents

1-(2,2-Difluoroethoxy)-4-ethynylbenzene and similar compounds are used as efficient difluoromethylating reagents. These reagents react with unsaturated compounds like alkenes, ethynylbenzene, pent-4-en-1-ols, and pent-4-enoic acids to produce adducts, tetrahydrofuran derivatives, and γ-butyrolactones containing difluoromethylene groups. This synthesis is typically initiated by sodium dithionite and yields moderate to good results (Yang et al., 2008).

Crystal Engineering

The compound and its derivatives are utilized in crystal engineering. The crystal structures of several para-substituted ethynylbenzene derivatives, including 4-ethynylanisole, 4-ethynylmethylbenzoate, 4-ethynylbenzaldehyde, and others, have been analyzed using X-ray diffraction data. These structures often consist of infinite chains of molecules linked by intermolecular C–H⋯O hydrogen bonds (Dai et al., 2004).

Photosensitizers in Chemical Reactions

Ethynylbenzene and its derivatives have been used as efficient photosensitizers in microwave-assisted photooxidation of sulfoxides. This method enhances the photooxidation efficiency compared to conventional thermal heating conditions. Ethynylbenzene, with its stable triplet state, promotes oxidation more efficiently than traditional photosensitizers (Matsukawa et al., 2021).

Organic Electronics

1-(2,2-Difluoroethoxy)-4-ethynylbenzene-based compounds have significant applications in organic electronics. They are used in the production of carbazole-based dendrimers that exhibit high extinction coefficients of absorption and high quantum yields of fluorescence. These properties indicate their potential use as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).

Surface Chemistry

These compounds are also important in surface chemistry. Exposure of a gold surface to ethynylbenzene results in the formation of a bound monolayer, a process facilitated by the gold surface which aids the oxidation of ethynylbenzene. This property is pivotal for creating stable layers of oxygen-containing hydrocarbon species (McDonagh et al., 2007).

Pyrolysis and Radical Chemistry

In the field of pyrolysis and radical chemistry, the thermal conversion and detailed analysis of reaction products of ethynylbenzene have been studied extensively. This research provides insights into the formation of different aromatic compounds through pyrolysis and the roles of radicals and carbenes in these processes (Hofmann et al., 1995).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethoxy)-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h1,3-6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESSRWCHCFLODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethoxy)-4-ethynylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.